molecular formula C18H16N2O2S B1428541 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine CAS No. 1350206-14-2

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Cat. No. B1428541
CAS RN: 1350206-14-2
M. Wt: 324.4 g/mol
InChI Key: DJQFDIJHIDCKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” is a chemical compound with the molecular formula C18H16N2O2S . It is an impurity of Etoricoxib, which is a selective COX-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves a five-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to give the end product .


Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” can be represented by the InChI code: InChI=1S/C18H16N2O2S/c1-13-5-6-15 (12-20-13)18-17 (4-3-11-19-18)14-7-9-16 (10-8-14)23 (2,21)22/h3-12H,1-2H3 .

Scientific Research Applications

Photoluminescence Properties

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, as part of a series of bis-cyclometallated iridium(III) complexes, has been studied for its photoluminescence properties. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields in de-aerated solutions. Such materials are relevant in the field of light-emitting electrochemical cells (LECs) (Ertl et al., 2015).

Crystallography and Polymorphism

A polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, structurally related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been characterized. The dimorphism observed in this compound is solvent-dependent and shows variations in molecular conformation and packing (Pan & Englert, 2013).

Coordination Chemistry

Derivatives of pyridine, like 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, have been utilized in coordination chemistry, particularly with lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Synthesis

Research has been conducted on the synthesis of substituted 2-aminopyridines using 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical research (Teague, 2008).

Hydrogen-Bond Donors and Acceptors

Studies have been conducted on balancing hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, a category that includes 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These compounds are significant in the development of supramolecular reagents (Aakeröy et al., 2007).

Bimetallic Complexes

Bimetallic complexes involving elements like ytterbium and europium have been stabilized using ligands derived from 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These complexes showcase unique chemical and electronic properties, valuable in inorganic and organometallic chemistry (Dietel et al., 2009).

Reactivity in Chemical Transformations

The reactivity of 2-substituted 3-ethylsulfonylpyridines, closely related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been explored in various chemical transformations. Understanding such reactivity patterns is crucial for designing new synthetic routes in organic chemistry (Rouchaud et al., 1997).

properties

IUPAC Name

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFDIJHIDCKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Q & A

Q1: How does Etoricoxib interact with its target and what are the downstream effects?

A: Etoricoxib acts by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2) []. COX-2 is responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain signaling. By inhibiting COX-2, Etoricoxib reduces the production of these inflammatory mediators, ultimately leading to a decrease in inflammation and pain [].

Q2: What is the SAR (Structure-Activity Relationship) of Etoricoxib and how do structural modifications impact its activity, potency, and selectivity?

A: The specific structural features of Etoricoxib that contribute to its high selectivity for COX-2 over COX-1 are detailed in the provided research. The paper highlights the importance of the methylsulfonylphenyl group and the methylpyridinyl group in its structure for achieving this selectivity []. While the paper itself doesn't delve into specific structural modifications and their impact, it underscores that even minor alterations to the Etoricoxib molecule could significantly influence its binding affinity for COX-2 and its selectivity profile. This suggests that further research exploring such modifications could be valuable in understanding the full potential of this compound and potentially developing even more selective COX-2 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.